Cas no 49778-04-3 (Phosphorimidic triamide, heptamethyl-)

Phosphorimidic triamide, heptamethyl- structure
49778-04-3 structure
Product Name:Phosphorimidic triamide, heptamethyl-
CAS No:49778-04-3
MF:C7H21N4P
MW:192.242201566696
CID:2640450
PubChem ID:10877979
Update Time:2025-04-21

Phosphorimidic triamide, heptamethyl- Chemical and Physical Properties

Names and Identifiers

    • N-[bis(dimethylamino)-methylimino-λ<sup>5</sup>-phosphanyl]-N-methylmethanamine
    • 49778-04-3
    • DTXCID80397622
    • DTXSID80446801
    • SCHEMBL676196
    • methylphosphazene
    • Phosphorimidic triamide, heptamethyl-
    • Inchi: 1S/C7H21N4P/c1-8-12(9(2)3,10(4)5)11(6)7/h1-7H3
    • InChI Key: XIYLJKDSPVXWSV-UHFFFAOYSA-N
    • SMILES: P(=NC)(N(C)C)(N(C)C)N(C)C

Computed Properties

  • Exact Mass: 192.15038368Da
  • Monoisotopic Mass: 192.15038368Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 22.1Ų
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